molecular formula C15H10F3NO4 B100764 2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid CAS No. 18953-21-4

2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid

Cat. No.: B100764
CAS No.: 18953-21-4
M. Wt: 325.24 g/mol
InChI Key: OFIKQKCNUVWFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid is a derivative of anthranilic acid, which is an aromatic acid with the formula C6H4(NH2)(CO2H). This compound is characterized by the presence of a trifluoromethyl group and a carboxylic acid group on the phenyl ring, making it a unique and versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid typically involves the reaction of anthranilic acid with trifluoromethyl-substituted benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Anthranilic acid: The parent compound, which lacks the trifluoromethyl group.

    2-Aminobenzoic acid: Another derivative of anthranilic acid with different substituents.

    Trifluoromethylbenzoic acid: A compound with a trifluoromethyl group but lacking the amino group.

Uniqueness

2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical

Properties

CAS No.

18953-21-4

Molecular Formula

C15H10F3NO4

Molecular Weight

325.24 g/mol

IUPAC Name

2-(2-carboxyanilino)-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C15H10F3NO4/c16-15(17,18)8-5-6-10(14(22)23)12(7-8)19-11-4-2-1-3-9(11)13(20)21/h1-7,19H,(H,20,21)(H,22,23)

InChI Key

OFIKQKCNUVWFGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O

Key on ui other cas no.

18953-21-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.